Bupropion hydrochloride

Catalog No.
S522286
CAS No.
31677-93-7
M.F
C13H19Cl2NO
M. Wt
276.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bupropion hydrochloride

CAS Number

31677-93-7

Product Name

Bupropion hydrochloride

IUPAC Name

2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-one;hydrochloride

Molecular Formula

C13H19Cl2NO

Molecular Weight

276.20 g/mol

InChI

InChI=1S/C13H18ClNO.ClH/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10;/h5-9,15H,1-4H3;1H

InChI Key

HEYVINCGKDONRU-UHFFFAOYSA-N

SMILES

CC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C.Cl

Synonyms

Amfebutamone hydrochloride; 1-(3-Chlorophenyl)-2-[(1,1-dimethylethyl)amino]-1-propanone hydrochloride; 2-tert-Butylamino-1-(3-chlorophenyl)-propan-1-one hydrochloride; Aplenzin Hydrochloride; Bupropion SR Hydrochloride; Elontril Hydrochloride; α-(tert-Butylamin

Canonical SMILES

CC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C.Cl

Treatment of Major Depressive Disorder (MDD)

Bupropion HCl has been extensively studied for its effectiveness in treating MDD. Numerous double-blind, controlled trials have demonstrated its efficacy compared to placebo in both inpatients and outpatients with MDD []. It is considered a first-line treatment option and often used as an alternative for patients who experience side effects like weight gain and sexual dysfunction with other antidepressants like selective serotonin reuptake inhibitors (SSRIs) [].

Smoking Cessation

Bupropion HCl is a well-established aid for smoking cessation. It works by modulating dopamine and norepinephrine reuptake, reducing cravings and withdrawal symptoms []. Studies have shown that combining Bupropion HCl with behavioral counseling significantly increases long-term abstinence rates compared to placebo or using either method alone [].

Potential Applications in Other Conditions

Beyond MDD and smoking cessation, Bupropion HCl is being explored for its potential benefits in various other conditions:

  • Attention Deficit/Hyperactivity Disorder (ADHD): Studies suggest Bupropion HCl may improve symptoms of ADHD in adults and children, although further research is needed to confirm its efficacy and establish guidelines for safe use in this population [].
  • Seasonal Affective Disorder (SAD): Bupropion HCl has shown promise in managing symptoms of SAD, a type of depression related to seasonal changes in light exposure [].
  • Bipolar Disorder: While not FDA-approved for this use, some research suggests Bupropion HCl may help manage depressive episodes in individuals with bipolar disorder [].

Bupropion hydrochloride is an aminoketone antidepressant primarily used to treat major depressive disorder and seasonal affective disorder. Unlike other antidepressants, it does not belong to the tricyclic or selective serotonin reuptake inhibitor classes, making it chemically unique. Its structure is similar to that of diethylpropion and phenylethylamines, which contributes to its distinct pharmacological profile. Bupropion hydrochloride functions primarily as a norepinephrine and dopamine reuptake inhibitor, enhancing the levels of these neurotransmitters in the brain, which are often found to be deficient in individuals suffering from depression .

Bupropion is generally well-tolerated, but it can cause side effects such as dry mouth, headache, insomnia, and agitation. In rare cases, it may increase the risk of seizures, especially in individuals with a history of seizure disorder or those taking high doses. Bupropion can also interact with other medications, so it is crucial to disclose all medications to your doctor before starting treatment.

Data on Toxicity:

  • The median lethal dose (LD50) of bupropion in rats is 1400 mg/kg. This indicates moderate toxicity.
  • Bupropion is not classified as a flammable or explosive material.

Limitations:

  • The long-term safety profile of bupropion, particularly its neuropsychiatric effects, requires further investigation.
. A common starting point is the reaction of 3-chlorobenzonitrile with ethylmagnesium bromide, yielding 3-chloropropiophenone. This intermediate undergoes further transformations, including bromination and subsequent reactions involving amines to form bupropion hydrochloride .

The synthesis can be represented in simplified terms as follows:

  • Formation of 3-chloropropiophenone:
    3 chlorobenzonitrile+ethylmagnesium bromide3 chloropropiophenone\text{3 chlorobenzonitrile}+\text{ethylmagnesium bromide}\rightarrow \text{3 chloropropiophenone}
  • Bromination:
    3 chloropropiophenone+brominebrominated intermediate\text{3 chloropropiophenone}+\text{bromine}\rightarrow \text{brominated intermediate}
  • Final amination:
    brominated intermediate+aminebupropion hydrochloride\text{brominated intermediate}+\text{amine}\rightarrow \text{bupropion hydrochloride}

Bupropion hydrochloride exhibits significant biological activity as a norepinephrine and dopamine reuptake inhibitor. It is metabolized in the liver primarily by cytochrome P450 enzymes, particularly CYP2B6, leading to several active metabolites, including hydroxybupropion, which retains some antidepressant activity but is less potent than the parent compound . The pharmacokinetics of bupropion demonstrate linear kinetics following chronic administration, with peak plasma concentrations typically occurring within 1.5 to 5 hours after dosing .

Recent advancements in the synthesis of bupropion hydrochloride focus on greener chemistry approaches. Traditional methods often involve hazardous solvents like N-methylpyrrolidinone and dichloromethane. Newer methodologies replace these with safer alternatives such as Cyrene and utilize N-bromosuccinimide instead of bromine for bromination. These adaptations have significantly reduced waste generation and improved safety during synthesis .

Greener Synthesis Overview

  • Traditional Solvents: N-methylpyrrolidinone, dichloromethane
  • Greener Alternatives: Cyrene, N-bromosuccinimide
  • Waste Reduction: Approximately 92 kg per kg of product synthesized .

Bupropion hydrochloride is widely used in clinical settings for treating:

  • Major Depressive Disorder
  • Seasonal Affective Disorder
  • Smoking Cessation: It has been approved for use as an aid in quitting smoking due to its ability to reduce cravings and withdrawal symptoms.

Additionally, it is sometimes prescribed off-label for attention-deficit hyperactivity disorder and anxiety disorders .

Bupropion hydrochloride interacts with various drugs due to its influence on neurotransmitter levels and metabolic pathways. Notably, it can affect the metabolism of drugs processed by cytochrome P450 enzymes, particularly CYP2B6. Coadministration with other medications that utilize this pathway may lead to altered plasma concentrations of either drug, necessitating careful monitoring .

Adverse effects commonly reported include agitation, insomnia, dry mouth, and increased risk of seizures at higher doses .

Bupropion hydrochloride shares structural similarities with several other compounds but maintains unique pharmacological properties. Below are some comparable compounds:

Compound NameClassMechanism of ActionUnique Features
DiethylpropionAminoketoneNorepinephrine reuptake inhibitorPrimarily used for weight loss
MirtazapineTetracyclicNoradrenergic and specific serotonergicIncreases appetite; different receptor targets
VenlafaxineSerotonin-norepinephrine reuptake inhibitorDual reuptake inhibitionMore pronounced serotonin activity
DuloxetineSerotonin-norepinephrine reuptake inhibitorDual reuptake inhibitionAlso used for anxiety disorders

Uniqueness of Bupropion Hydrochloride

  • Mechanism: Primarily affects dopamine and norepinephrine without significant serotonin involvement.
  • Side Effects: Lower incidence of sexual dysfunction compared to many other antidepressants.
  • Use Case: Effective in smoking cessation therapy alongside depression treatment.

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

275.0843696 g/mol

Monoisotopic Mass

275.0843696 g/mol

Heavy Atom Count

17

Appearance

White to Off-White Solid

Melting Point

>178°C

UNII

ZG7E5POY8O

GHS Hazard Statements

Aggregated GHS information provided by 106 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 52 of 106 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 54 of 106 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (11.11%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Mysimba is indicated, as an adjunct to a reduced-calorie diet and increased physical activity, for the management of weight in adult patients (≥18 years) with an initial Body Mass Index (BMI) of≥ 30 kg/m2 (obese), or≥ 27 kg/m2 to < 30 kg/m2 (overweight) in the presence of one or more weight-related co morbidities (e.g., type 2 diabetes, dyslipidaemia, or controlled hypertension)Treatment with Mysimba should be discontinued after 16 weeks if patients have not lost at least 5% of their initial body weight.
Treatment of obesity

Pharmacology

Bupropion Hydrochloride is the hydrochloride salt of the aminoketone bupropion, with antidepressant activity and for potential use in promoting smoking cessation and improving sexual desire. Bupropion is a weak blocker of the neuronal uptake of serotonin, dopamine and norepinephrine and is a central nicotinic acetylcholine receptor antagonist.

MeSH Pharmacological Classification

Cytochrome P-450 CYP2D6 Inhibitors

ATC Code

A08AA

KEGG Target based Classification of Drugs

Transporters
Solute carrier family
SLC6
SLC6A2 (NAT1) [HSA:6530] [KO:K05035]

Pictograms

Irritant

Irritant

Other CAS

34911-55-2
31677-93-7
34841-36-6

Wikipedia

Bupropion hydrochloride

FDA Medication Guides

Forfivo XL
Bupropion Hydrochloride
TABLET, EXTENDED RELEASE;ORAL
ALMATICA
12/10/2019
Wellbutrin
TABLET;ORAL
GLAXOSMITHKLINE
10/20/2020
Wellbutrin SR
Wellbutrin XL
BAUSCH
03/04/2022
Zyban
03/09/2021

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15

[Combinations of pharmacological treatments in smoking cessation. A systematic review]

M Underner, J Perriot, G Peiffer, A-M Ruppert, I de Chazeron, N Jaafari
PMID: 34215484   DOI: 10.1016/j.rmr.2021.05.012

Abstract

The effectiveness of the three validated smoking cessation medications, nicotine replacement therapy, varenicline and bupropion, may be insufficient, in hard-core smokers.
This systematic review investigates the efficacy of combinations of different medications in smoking abstinence and their tolerability.
Three randomized controlled trials (RCTs) compared the combined medications with varenicline and nicotine patches vs. varenicline; two found an increase in abstinence rates with the combined medications. In one study, the beneficial effect was only observed in heavy smokers. The four RCTs comparing the combined medications with varenicline and bupropion (vs. varenicline) demonstrated an increase in abstinence rates with the combined medications, most often in heavy smokers who are very dependent on tobacco. The results of the three RCTs comparing the combined medications with bupropion and nicotine replacement therapy vs. varenicline were discordant. Three studies included other molecules (mecamylamine, selegiline, sertraline, buspirone). Combined medications were well tolerated.
Combination treatments can achieve higher smoking abstinence rates than monotherapies, especially in smokers who have failed to quit (Hard-core smokers). Treatment with a combination of varenicline and nicotine replacement therapy is a therapeutic option in smoking cessation.


Interventions for Tobacco Smoking Cessation in Adults, Including Pregnant Persons

Tina Fan, Grace Lee
PMID: 34128619   DOI:

Abstract




Frequently Reported Adverse Events With Smoking Cessation Medications: Post Hoc Analysis of a Randomized Trial

Jon Ebbert, Carlos Jimenez-Ruiz, Michael P Dutro, Matt Fisher, Jing Li, J Taylor Hays
PMID: 34112520   DOI: 10.1016/j.mayocp.2020.10.046

Abstract

To compare the incidence, severity, and clinical course of frequently reported adverse events (AEs) after treatment with smoking cessation pharmacotherapies.
This was a multinational, multicenter, post hoc analysis of frequently reported treatment-emergent AEs from a large, phase 4, double-blind, randomized, triple-dummy, placebo-controlled trial (EAGLES), conducted between November 30, 2011, and January 13, 2015, that included smokers with and without psychiatric disorders (N=8144). Treatments were varenicline 1 mg twice daily, bupropion sustained-release 150 mg twice daily, and nicotine patch 21 mg once daily with tapering (12-week treatment, 12-week nontreatment follow-up), with incidence, time to onset, and duration of frequently reported AEs (≥5% of participants in any treatment group) measured. Risk differences for AEs for varenicline and bupropion vs nicotine patch were compared.
Across frequently reported AEs, nausea, insomnia, abnormal dreams, anxiety, irritability, dry mouth, fatigue, and application site pruritus differed significantly in active treatment vs placebo groups. Risk differences were as follows: for nausea with varenicline vs nicotine patch, 15.50% (95% CI, 13.20% to 17.80%); for insomnia with bupropion vs nicotine patch, 2.58% (CI, 0.65% to 4.51%); and for abnormal dreams with varenicline and bupropion vs nicotine patch, -2.49% (CI, -4.35% to -0.64%) and -5.60% (CI, -7.27% to -3.93%), respectively. Frequently reported AEs of severe intensity and treatment discontinuation were experienced by less than 1.5% and less than 3% of participants across all groups, respectively.
Active treatments were well tolerated with comparable AE profiles. Most AEs are not clinically important, and prescribers can reassure patients that those experienced will be manageable.
Clinicaltrials.gov Identifier:
.


Psychiatric Safety and Weight Loss Efficacy of Naltrexone/bupropion as Add-on to Antidepressant Therapy in Patients with Obesity or Overweight

Roger S McIntyre, Emilia Paron, Melonie Burrows, Jessica Blavignac, Errol Gould, Fernando Camacho, Maxime Barakat
PMID: 33989969   DOI: 10.1016/j.jad.2021.04.017

Abstract

There is significant association between obesity and depression. Naltrexone/Bupropion (NB) is indicated for treatment of overweight and obesity (BMI ≥27 kg/m
with a comorbidity or ≥30 kg/m
). This post-hoc analysis examines safety and efficacy of NB and placebo among individuals with overweight or obesity who were also taking antidepressant therapy during the LIGHT trial (N=8910). Subjects were divided into four subgroups: NB + antidepressants (n=1150), NB without antidepressants (n=3300), placebo + antidepressants (n=1127) and placebo without antidepressants (n=3317). Among subjects taking NB, the combined incidence of serious adverse events (AEs) and AEs leading to treatment discontinuation was not significantly different between those on antidepressants and those who were not. The key weight-loss efficacy analyses were performed on NB or placebo-treated subjects who remained on study therapy through 104 weeks and who did or did not have documented antidepressant use at each of the baseline, week 52 and week 104 visits (Completers: N=1811; 47.0% female, 86.9% white, mean age of 61 years, mean baseline BMI 37.4 kg/m
). The mean adjusted weight change in subjects taking antidepressants was numerically, but not significantly greater for NB vs. placebo (-6.3% vs. -4.3%). For those subjects not on antidepressants, weight loss was significantly greater for NB vs. PL (-6.8% vs. -3.6%). NB is generally well tolerated in patients with overweight or obesity who are on antidepressants and is effective in promoting weight loss regardless of antidepressant use. These results show that for patients on antidepressant therapy, NB may be an effective option for obesity management.


Clinical effects of intravenous bupropion misuse reported to a regional poison center

Daniel J McCabe, Eric McGillis, Benjamin A Willenbring
PMID: 33794474   DOI: 10.1016/j.ajem.2021.03.061

Abstract

Bupropion is an antidepressant medication with expanding indications including smoking cessation, weight loss, attention-deficit/hyperactivity disorder, seasonal affective disorder, and amphetamine dependence. Despite its increasing popularity among providers, it has a well-known narrow therapeutic window which can lead to delayed onset of symptoms with extended-release formulations and devastating consequences in overdose. We have noticed some patients misusing bupropion via intravenous use and had difficulty guiding decisions regarding clinical monitoring in these patients. As this route entirely changes the kinetics of bupropion, this has caused concern within our group. We reviewed all the cases of intravenous bupropion use reported to a single poison center without any other coingestants. The majority (66.7%) of patients had moderate effects and one patient had a seizure. No deaths were reported. All patients were symptomatic by the time of initial call to the poison center if they had any reported symptoms due to bupropion. This case series describes the clinical effects reported, and the timing of these effects, after intravenous bupropion use.


Acute dystonia following epileptic seizure after bupropion intoxication

Faruk Kurhan, Gülsüm Zuhal Kamış, Emine Füsun Akyüz Çim
PMID: 33745040   DOI: 10.1007/s10072-021-05139-9

Abstract

Bupropion is an effective treatment for major depressive disorder and smoking cessation. In this paper, we present a case report about dystonia in the head and the neck after epileptic seizures due to 4200 mg of extended-release bupropion intake, and we aim to take attention to the rare neuropsychiatric side effects that may occur after the use of high doses of bupropion.


Bupropion for postpartum smoking relapse: A remote protocol for a two-arm, double-blind, placebo-controlled randomized clinical trial

Sharon Allen, Janet Thomas, Katherine Harrison, Rebecca L Emery, Ashley Petersen, Jonathan P Winickoff, Sandra Japuntich
PMID: 33706003   DOI: 10.1016/j.cct.2021.106352

Abstract

Cigarette smoking among postpartum women remains a significant public health problem despite known health risks to women and their newborns. It is estimated that over 50% of women quit smoking during pregnancy but 90% relapse by one year. Safe and effective postpartum relapse prevention strategies are urgently needed. In an attempt to address this deficit, we will investigate the efficacy of bupropion vs. placebo as a smoking relapse prevention aid in postpartum women. The objective of this paper is to detail an approach to investigate bupropion's efficacy for preventing postpartum smoking relapse among women who quit smoking during pregnancy. Specifically, we designed a two-arm, double-blind, placebo-controlled randomized trial testing the efficacy of bupropion vs. placebo as a relapse prevention tool. Mothers of healthy infants who quit smoking while pregnant will be stratified based on current or past history of major depressive disorder or persistent depressive disorder and randomized to receive either active (bupropion XL 300 mg/day) or placebo medication for 12 weeks. To respond to safety concerns associated with participant and staff exposure to COVID-19, we revised our original protocol and present procedures which allow our trial to be conducted entirely remotely. Primary and secondary outcomes will be assessed at weeks 12, 24, 36 and 52 post-randomization. The primary outcome is 7-day point prevalence abstinence at 24 weeks. Results of this work have the potential to positively impact women and their children by promoting lifelong cessation, eliminating secondhand smoke exposure, and modelling of abstinence to children.


A 19-Year-Old Woman with a History of Depression and Fatal Cardiorespiratory Failure Following an Overdose of Prescribed Bupropion

Abha Rajendra Sathe, Anna Thiemann, Sara Toulouie, Edward Durant
PMID: 34305134   DOI: 10.12659/AJCR.931783

Abstract

BACKGROUND Bupropion is a norepinephrine/dopamine-reuptake inhibitor (NDRI) that has been reported to increase the risk of suicide attempts in some patients. This report is of a case of a 19-year-old woman with a history of depression who suffered fatal cardiorespiratory failure following an overdose of prescribed bupropion. CASE REPORT A 19-year-old woman presented to the Emergency Department with an estimated bupropion overdose of 28.2 g and possible oxcarbazepine co-ingestion. This serum level was estimated based on the patient's history of medication reconciliation and number of pills remaining in the prescription bottle at presentation. The patient was unresponsive on arrival to the Emergency Department and was treated for intermittent seizures and shock. Despite aggressive medical interventions, her condition progressed to cardiogenic shock and eventually cardiac arrest, from which she could not be resuscitated. Several existing reports regarding bupropion overdose describe sinus tachycardia and seizures corrected by symptomatic treatment. This case may document the highest reported ingestion of bupropion recorded thus far in the literature and demonstrates the rapid onset of cardiac dysfunction and cardiogenic shock. CONCLUSIONS In the context of this case, we discuss the clinical manifestations of bupropion overdose and the rapid progression to cardiogenic shock. By examining the pathophysiology of overdose in an adolescent who consumed an extremely high dose of bupropion, we hope this information can be helpful to clinicians who are managing similarly challenging critical cases.


Neuropsychiatric safety of varenicline in the general and COPD population with and without psychiatric disorders: a retrospective cohort study in a real-world setting

Yuanyuan Wang, Jens H Bos, Catharina C M Schuiling-Veninga, H Marike Boezen, Job F M van Boven, Bob Wilffert, Eelko Hak
PMID: 34035088   DOI: 10.1136/bmjopen-2020-042417

Abstract

To evaluate the real-world association between varenicline and neuropsychiatric adverse events (NPAEs) in general and chronic obstructive pulmonary disease (COPD) population with and without psychiatric disorders compared with nicotine replacement therapy (NRT) to strengthen the knowledge of varenicline safety.
A retrospective cohort study.
Prescription database IADB.nl, the Netherlands.
New users of varenicline or NRT among general (≥18 years) and COPD (≥40 years) population. Psychiatric subcohort was defined as people prescribed psychotropic medications (≥2) within 6 months before the index date.
The incidence of NPAEs including depression, anxiety and insomnia, defined by new or naive prescriptions of related medications in IADB.nl within 24 weeks after the first treatment initiation of varenicline or NRT.
For the general population in non-psychiatric cohort, the incidence of total NPAEs in varenicline (4480) and NRT (1970) groups was 10.5% and 12.6%, respectively (adjusted OR (aOR) 0.85, 95% CI 0.72 to 1.00). For the general population in psychiatric cohort, the incidence of total NPAEs was much higher, 75.3% and 78.5% for varenicline (1427) and NRT (1200) groups, respectively (aOR 0.82, 95% CI 0.68 to 0.99). For the COPD population (1598), there were no differences in the incidence of NPAEs between comparison groups in both the psychiatric cohort (aOR 0.97, 95% CI 0.66 to 1.44) and non-psychiatric cohort (aOR 0.81, 95% CI 0.54 to 1.20). Results from subgroup or sensitivity analyses also did not reveal increased risks of NPAEs but showed decreased risk of some subgroup NPAEs associated with varenicline.
In contrast to the concerns of a possible increased risk of NPAEs among varenicline users, we found a relative decreased risk of total NPAEs in varenicline users of the general population in psychiatric or non-psychiatric cohorts compared with NRT and no difference for NPAEs between varenicline and NRT users in smaller population with COPD.


Efficacy of dextromethorphan for the treatment of depression: a systematic review of preclinical and clinical trials

Amna Majeed, Jiaqi Xiong, Kayla M Teopiz, Jason Ng, Roger Ho, Joshua D Rosenblat, Lee Phan, Bing Cao, Roger S McIntyre
PMID: 33682569   DOI: 10.1080/14728214.2021.1898588

Abstract

The large percentage of adults with major depressive disorder (MDD) insufficiently responding and/or tolerating conventional monoamine-based antidepressants invites the need for mechanistically novel treatments. Convergent evidence implicates glutamatergic signaling as a potential therapeutic target in MDD.
The synthesis herein of preclinical and clinical studies indicates that dextromethorphan (DXM) is well tolerated and exhibits clinically significant antidepressant effects; DXM combined with bupropion has demonstrated replicated and relatively rapid onset efficacy in adults with MDD. DXM efficacy has been preliminarily reported in adults with bipolar depression. The combination of DXM and bupropion represents a pharmacokinetic and pharmacodynamic synergy which may account for the rapidity of action in MDD.
The combination of DXM and bupropion is a safe, well tolerated and efficacious treatment option in adults with MDD. Priority questions are whether DXM/bupropion is uniquely effective across discrete domains of psychopathology (e.g. anhedonia, reward processing, general cognitive systems) and/or whether it is able to significantly improve patient-reported outcomes (e.g. quality of life, psychosocial functioning). The availability of ketamine/esketamine and DXM/bupropion instantiates the relevance of glutamate as a treatment target in MDD. Studies in bipolar depression with DXM/bupropion are warranted as well as in MDD with suicidality.


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